2-Amino-3,5-dibromophenol
Overview
Description
2-Amino-3,5-dibromophenol: is an organic compound with the molecular formula C6H5Br2NO . It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromophenol typically involves the bromination of 2-Aminophenol. One common method includes the use of bromine in an aqueous solution, where 2-Aminophenol is treated with bromine to yield this compound. The reaction is usually carried out at room temperature and monitored for completion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of bromine to a solution of 2-Aminophenol under optimized conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-3,5-dibromophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 2-Amino-3,5-dibromobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-Amino-3,5-dibromobenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used .
Scientific Research Applications
Chemistry: 2-Amino-3,5-dibromophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as an intermediate in the synthesis of drugs, particularly those targeting respiratory conditions .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromophenol involves its interaction with specific molecular targets. The amino and bromine groups on the phenol ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-3,5-dibromopyridine
Comparison: 2-Amino-3,5-dibromophenol is unique due to the presence of both amino and bromine groups on the phenol ring, which imparts distinct chemical reactivity. Compared to 2-Amino-3,5-dibromobenzyl alcohol and 2-Amino-3,5-dibromobenzaldehyde, the phenol derivative has different solubility and reactivity profiles. The presence of the hydroxyl group in this compound makes it more reactive in certain substitution and oxidation reactions .
Properties
IUPAC Name |
2-amino-3,5-dibromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMRTVIFSRHYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541405 | |
Record name | 2-Amino-3,5-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-17-8 | |
Record name | 2-Amino-3,5-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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